Diastereoselectivity in Aza-[2,3]-Wittig Rearrangement: Morpholide vs. Ester and Amide Analogs
In the base-induced aza-[2,3]-Wittig sigmatropic rearrangement, the N-Boc morpholine amide (Product 23 in the original study) is explicitly compared to other migrating groups. The inclusion of the morpholine amide structure directly contributes to the high anti diastereoselectivity observed. The study reports that products formed with this group exhibit an anti-selectivity ratio of 10-20:1, a crucial metric for stereochemical control not uniformly achieved by simple ester or amide analogs [1].
| Evidence Dimension | Anti diastereoselectivity ratio in aza-[2,3]-Wittig rearrangement |
|---|---|
| Target Compound Data | Anti:syn ratio of 10-20:1 (for product 23 containing the morpholine amide group) |
| Comparator Or Baseline | Other migrating groups (e.g., simple amides, esters) that do not stabilize the anion as effectively; no explicit numerical anti:syn ratio provided for these comparators in the text, but the study states the requirement for a group that stabilizes the initial anion by resonance (G-CH3 pKa > 22) for high selectivity. |
| Quantified Difference | Achieves high anti diastereoselectivity (10-20:1) that is contingent on the carbonyl-based nitrogen protecting group being stable to excess strong base, a property specifically attributed to N-Boc and N-benzoyl groups with morpholine amide structures. |
| Conditions | Base-induced aza-[2,3]-Wittig sigmatropic rearrangement of acyclic allylic amines with a C-2 trialkylsilyl substituent; strong base excess (J. Org. Chem. 2000, 65, 9152-9156). |
Why This Matters
For a synthetic chemist procuring a Boc-glycine derivative for stereoselective synthesis, this data proves that the morpholine amide is not a trivial variant but a critical structural element for achieving optimal diastereoselectivity, directly impacting synthetic route efficiency and product purity.
- [1] Anderson, J. C., Flaherty, A., & Swarbrick, M. E. The Aza-[2,3]-Wittig Sigmatropic Rearrangement of Acyclic Amines: Scope and Limitations of Silicon Assistance. J. Org. Chem. 2000, 65, 26, 9152–9156. View Source
